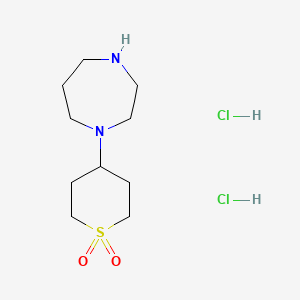

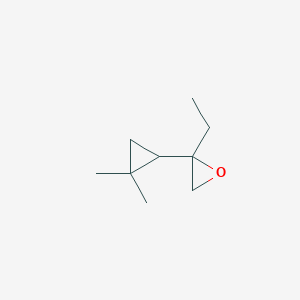

4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .Applications De Recherche Scientifique

Reaction Mechanisms and Synthesis Applications

The aminoazirine reaction with malonimides leads to 1,4-diazepine derivatives, showcasing the compound's role in synthesizing diazepine-based molecules. The study by Scholl, Bieri, and Heimgartner detailed the synthesis of tetrahydro-[1,4]diazepin derivatives and explored their reaction mechanisms, highlighting the compound's significance in developing new chemical entities (Scholl, Bieri, & Heimgartner, 1978).

Research by Antolak et al. on enantioselective deprotonative ring contraction of benzodiazepines underscores the importance of such compounds in generating potentially useful drug scaffolds. This study illustrates the utility of diazepine derivatives in achieving high enantioselectivity during synthesis processes, thereby contributing to the development of enantiomerically pure compounds (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).

A study on the synthesis of thienodiazepine-diones by Gui-chun Yang demonstrated the versatility of diazepine derivatives in synthesizing novel compounds with potential applications in various fields. The research provides insights into the structural characterization of these molecules, further emphasizing their importance in chemical research (Yang Gui-chun, 2011).

Contributions to Heterocyclic Chemistry and Drug Development

- Nefzi, Ostresh, and Houghten's work on solid-phase synthesis of tetrasubstituted perhydro-1,4-diazepine-diones illustrates the compound's utility in generating combinatorial libraries of diazepines. This approach enables the rapid synthesis of a wide array of diazepine derivatives, facilitating the discovery of new molecules with potential therapeutic applications (Nefzi, Ostresh, & Houghten, 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride are enzymes known as Imine Reductases (IREDs) . IREDs are identified for the synthesis of chiral 1,4-diazepanes . These enzymes play a crucial role in the intramolecular asymmetric reductive amination process .

Mode of Action

The compound interacts with its targets (IREDs) through an enzymatic intramolecular asymmetric reductive amination process . This interaction results in the synthesis of chiral 1,4-diazepanes . The catalytic efficiency of the IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) was improved by identifying a double mutant Y194F/D232H .

Biochemical Pathways

The affected biochemical pathway is the intramolecular asymmetric reductive amination of the corresponding aminoketones . This pathway leads to the construction of chiral 1,4-diazepanes of pharmaceutical importance . The downstream effects include the production of chiral 1,4-diazepanes with high enantiomeric excess .

Result of Action

The molecular and cellular effects of the compound’s action result in the synthesis of chiral 1,4-diazepanes . These chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the IRED gene expression was induced at 25°C . .

Propriétés

IUPAC Name |

4-(1,4-diazepan-1-yl)thiane 1,1-dioxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.2ClH/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12;;/h10-11H,1-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQSUQNMBPSFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CCS(=O)(=O)CC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-methyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2933803.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933804.png)

![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)

![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)

![1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2933814.png)

![ethyl 2-amino-1-(2-(2-fluorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)